Pulmonary Capillary Wedge Pressure Reduction: Istaroxime vs. Placebo (HORIZON-HF Phase 2a)
In the Phase 2a HORIZON-HF randomized, double-blind, placebo-controlled trial (n=120 patients with LVEF ≤35% hospitalized with worsening heart failure), istaroxime demonstrated a statistically significant reduction in pulmonary capillary wedge pressure (PCWP) across all three tested doses (0.5, 1.0, and 1.5 mcg/kg/min) compared to placebo over a 6-hour infusion period [1]. The primary endpoint of PCWP reduction was met with p<0.05 for all dose groups, distinguishing istaroxime from conventional inotropes that typically lower systemic blood pressure while reducing filling pressures [2].
| Evidence Dimension | Reduction in pulmonary capillary wedge pressure (PCWP) |
|---|---|
| Target Compound Data | Statistically significant reduction across all doses (0.5, 1.0, and 1.5 mcg/kg/min); precise magnitude varies by dose but all p<0.05 vs. placebo |
| Comparator Or Baseline | Placebo (n=30) showing no significant PCWP reduction |
| Quantified Difference | All istaroxime dose groups achieved significant PCWP reduction vs. placebo; p<0.05 for each comparison |
| Conditions | Phase 2a HORIZON-HF trial; 6-hour IV infusion; patients with LVEF ≤35% hospitalized with worsening HF; pulmonary artery catheterization for direct hemodynamic measurement |
Why This Matters
PCWP reduction without concomitant hypotension represents a hemodynamic advantage over traditional inodilators like milrinone, which reduce PCWP but also cause significant systemic vasodilation and blood pressure drops that may limit tolerability and require vasopressor co-administration in hypotensive patients.
- [1] Blair JE, Macarie C, Ruzyllo W, et al. Rationale and design of the hemodynamic, echocardiographic and neurohormonal effects of istaroxime, a novel intravenous inotropic and lusitropic agent: a randomized controlled trial in patients hospitalized with heart failure (HORIZON-HF) trial. Am J Ther. 2008;15(3):231-240. doi:10.1097/MJT.0b013e3181728a6d View Source
- [2] Gheorghiade M, et al. Hemodynamic, echocardiographic, and neurohormonal effects of istaroxime. J Am Coll Cardiol. 2008;51(23):2276-2285. View Source
